molecular formula C10H12O5S B1438725 2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid CAS No. 1156632-48-2

2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid

Cat. No.: B1438725
CAS No.: 1156632-48-2
M. Wt: 244.27 g/mol
InChI Key: KRYXNCBLESBTFK-UHFFFAOYSA-N
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Description

2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid is a sulfonated phenylacetic acid derivative characterized by a hydroxyethylsulfonyl group (-SO₂-CH₂CH₂OH) attached to the para-position of a phenyl ring, with an acetic acid (-CH₂COOH) substituent. This structure combines polar sulfonyl and hydroxy groups with the carboxylic acid functionality, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-[4-(2-hydroxyethylsulfonyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c11-5-6-16(14,15)9-3-1-8(2-4-9)7-10(12)13/h1-4,11H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYXNCBLESBTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)S(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Substitution Reactions

A common approach involves reacting phenylacetic acid derivatives bearing leaving groups with nucleophilic hydroxyethanesulfonyl species under basic conditions. The choice of inorganic bases such as sodium carbonate, potassium carbonate, or sodium bicarbonate is critical to promote the nucleophilic substitution without degrading sensitive functional groups.

  • Bases Used: Sodium carbonate, potassium carbonate, lithium carbonate, cesium carbonate, sodium bicarbonate, potassium bicarbonate, potassium phosphate.
  • Solvents: Polar aprotic solvents or aqueous-organic mixtures.
  • Temperature: Mild to moderate heating (generally 50–130 °C) to facilitate substitution.

Catalytic Processes Involving Copper Salts

Copper-based catalysts have been employed effectively in the preparation of hydroxy-substituted phenylacetic acids, which are structurally related to the target compound. For example, copper sulfate or copper oxide catalyzes the hydroxylation of chlorophenylacetic acid derivatives in the presence of alkali metal hydroxides in organic solvents at elevated temperatures (above 130 °C).

  • Catalysts: Copper sulfate pentahydrate, copper oxide, copper chloride.
  • Bases: Sodium hydroxide preferred for its availability and effectiveness.
  • Solvents: High boiling point inert hydrocarbons (e.g., Isopar M, Solvesso 200).
  • Reaction Conditions: Heating at 150–220 °C, atmospheric pressure preferred over autoclave to simplify the process.
  • Yield: High yields reported (up to 96%) with high purity (94–99%) after purification.

Multi-Step Synthesis via Ketone Intermediates

Advanced synthetic routes involve the formation of ketone intermediates such as 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone, which upon further reaction with sulfur and quinoline derivatives, followed by hydrolysis and acidification, yield the target phenylacetic acid derivatives.

  • Step 1: Formation of phenoxy-substituted ketone by reacting o-chloroacetophenone with para-chlorophenol in the presence of sodium hydroxide and copper powder under nitrogen atmosphere at 125–130 °C.
  • Step 2: Reaction of ketone intermediate with sublimed sulfur and morpholine quinoline under reflux.
  • Step 3: Hydrolysis with concentrated hydrochloric acid and glacial acetic acid to yield the acid.
  • Purification: Multiple recrystallizations and solvent extractions to achieve high purity.

Representative Data Table of Preparation Conditions

Parameter Method 1 (Base-Mediated) Method 2 (Copper-Catalyzed Hydroxylation) Method 3 (Ketone Intermediate Route)
Starting Material Phenylacetic acid derivative (2-Chlorophenyl)acetic acid o-Chloroacetophenone & para-chlorophenol
Base Sodium carbonate, potassium phosphate Sodium hydroxide pellets Sodium hydroxide
Catalyst None or inorganic bases Copper sulfate pentahydrate Copper powder
Solvent Polar aprotic or aqueous-organic High boiling inert hydrocarbon (Isopar M) Tetrahydrofuran (THF) / Acetic acid mixtures
Temperature 50–130 °C 150–220 °C 125–130 °C (step 1), reflux (step 2)
Pressure Atmospheric Atmospheric Nitrogen atmosphere
Reaction Time Several hours 6–15 hours 10 hours (step 1), 5 hours (step 2), 18 hours (step 3)
Yield Moderate to good (not specified) 93–96% High (not explicitly quantified)
Purification Acidification, extraction, recrystallization Acidification, extraction, recrystallization Multiple solvent extractions and recrystallizations

Detailed Research Findings and Notes

  • The use of copper catalysts in hydroxylation reactions improves reaction rates and yields significantly compared to uncatalyzed methods.
  • Reactions conducted in inert high-boiling solvents allow for better temperature control and reduce side reactions.
  • The ketone intermediate route, although more complex, offers better control over substitution patterns and final product purity.
  • Avoidance of autoclave or high-pressure vessels is advantageous for scalability and safety.
  • Post-reaction purification involving acidification, solvent extraction (ethyl acetate, isopropyl acetate), charcoal treatment, and recrystallization is essential to obtain analytically pure 2-[4-(2-hydroxyethanesulfonyl)phenyl]acetic acid or its close analogues.
  • Analytical techniques such as gas/liquid chromatography and NMR spectroscopy are employed to monitor reaction progress and confirm product structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-[4-(2-hydroxyethanesulfonyl)phenyl]acetic acid with key analogs, emphasizing structural variations, physicochemical properties, and functional implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Implications
This compound (Target) C₁₀H₁₂O₅S 244.27 -SO₂-CH₂CH₂OH, -CH₂COOH High polarity due to sulfonyl and hydroxy groups; potential hydrogen-bonding capabilities.
2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid C₁₁H₁₄O₅S 258.30 -SO₂-CH₂CH₂OCH₃, -CH₂COOH Reduced polarity vs. hydroxy analog; methoxy group enhances lipophilicity.
2-[4-(Cyclopropylsulfanyl)phenyl]acetic acid C₁₁H₁₂O₂S 208.28 -S-cyclopropyl, -CH₂COOH Cyclopropyl group increases steric bulk; sulfanyl (-S-) may influence redox activity.
2-(2-Chloro-4-hydroxyphenyl)acetic acid C₈H₇ClO₃ 186.59 -Cl, -OH, -CH₂COOH Chloro and hydroxy groups enhance acidity; potential antimicrobial activity.
4-Hydroxyphenylacetic acid C₈H₈O₃ 152.15 -OH, -CH₂COOH Simpler structure; used as a biomarker and in biosynthesis of antibiotics.
2-{[4-(2-Methylphenyl)-5-sulfanylidene-...]sulfanyl}acetic acid C₁₁H₁₀N₂O₂S₃ 298.40 Thiadiazole-sulfanyl, -CH₂COOH Heterocyclic backbone may confer biological activity (e.g., enzyme inhibition).

Key Structural and Functional Differences:

Sulfonyl vs. Sulfanyl Groups :

  • The hydroxyethylsulfonyl group in the target compound imparts strong polarity and hydrogen-bonding capacity, critical for interactions in MOFs or protein binding . In contrast, sulfanyl (-S-) or thiadiazole-sulfanyl groups (e.g., ) may facilitate redox reactions or coordinate with metals.

Chloro and hydroxy substituents (e.g., ) increase acidity and reactivity, aligning with antimicrobial or anti-inflammatory applications .

Role in Crystal Engineering :

  • Compounds like 4-(1,2,4-triazol-4-yl)phenylacetic acid () form hydrogen-bonded networks (O–H⋯N and C–H⋯O) in MOFs, suggesting that the target compound’s sulfonyl and hydroxy groups could similarly stabilize supramolecular architectures .

Biological Activity

2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid, also known by its chemical designation and CAS number 1156632-48-2, has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a hydroxyethanesulfonyl group, which is significant for its biological interactions. The structural formula can be represented as follows:

C9H11O4S\text{C}_9\text{H}_{11}\text{O}_4\text{S}

This structure contributes to its solubility and interaction capabilities with biological molecules.

Target Interactions
Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. The sulfonic acid group enhances hydrophilicity, facilitating interactions with polar biomolecules.

Biochemical Pathways
The compound has been shown to modulate several biochemical pathways by acting as a ligand for specific enzymes. For instance, it may influence cyclooxygenase (COX) activity, which is crucial in mediating inflammation and pain responses .

Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Antioxidant Activity

The compound also displays antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is particularly beneficial in preventing cellular damage associated with various diseases .

Pharmacokinetics

Absorption and Distribution
Similar compounds have shown good bioavailability, indicating that this compound likely follows a comparable absorption profile. Studies suggest that it can be effectively transported across cellular membranes due to its favorable physicochemical properties.

Metabolism
The metabolism of this compound appears to involve conjugation reactions, primarily through sulfation or glucuronidation pathways. These metabolic processes enhance its water solubility and facilitate excretion .

Study on Inflammatory Response

A notable study evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine models. The results indicated a marked decrease in inflammatory markers such as TNF-alpha and IL-6 upon treatment with this compound, supporting its potential as an anti-inflammatory agent.

Antioxidant Efficacy

Another investigation focused on the antioxidant properties of the compound using cell cultures subjected to oxidative stress. The findings revealed that treatment with this compound significantly reduced markers of oxidative damage compared to untreated controls .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryReduced levels of TNF-alpha and IL-6,
AntioxidantDecreased oxidative stress markers
Enzyme InteractionModulation of COX activity

Q & A

Basic Research Question

  • HPLC : Use a C18 column (5 µm, 250 mm), mobile phase: 0.1% TFA in water/acetonitrile (70:30), flow rate 1 mL/min, UV detection at 254 nm .
  • Mass spectrometry : ESI-MS in negative mode ([M–H]⁻ expected at m/z 289.1) .
  • Elemental analysis : Acceptable C/H/N/S deviation ≤0.3%.

How can computational modeling predict the reactivity of this compound in catalytic or biological systems?

Advanced Research Question

  • DFT calculations : Optimize geometry at the ωB97X-D/def2-TZVP level to study electrophilic/nucleophilic sites. The sulfonyl group exhibits high electrophilicity (Fukui index f⁻ = 0.12) .
  • Molecular docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using AutoDock Vina; analyze binding affinity (ΔG) and hydrogen bond networks.

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

  • PPE : Use nitrile gloves and safety goggles; avoid inhalation of fine powders .
  • Spill management : Neutralize acidic residues with sodium bicarbonate, then adsorb with vermiculite.
  • Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent hydrolysis.

How can researchers address conflicting bioactivity results in cell-based vs. cell-free assays?

Advanced Research Question
Discrepancies may arise from membrane permeability or off-target effects. Solutions include:

  • Permeability assays : Measure cellular uptake via LC-MS/MS after 24-hour exposure.
  • Metabolite profiling : Identify degradation products (e.g., desulfonated derivatives) using HRMS .
  • Positive controls : Compare with structurally validated inhibitors (e.g., 4-hydroxyphenylacetic acid) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid
Reactant of Route 2
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2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid

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